molecular formula C16H16FN5 B6488920 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine CAS No. 1190024-00-0

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine

Cat. No.: B6488920
CAS No.: 1190024-00-0
M. Wt: 297.33 g/mol
InChI Key: ZDMGCWLCOKXPAB-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
  • 1-methyl-3-ethyl-4-chloro-5-pyrazolylmethanol

Uniqueness

What sets 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine apart is its unique combination of a pyrazole ring and a pyrimidine ring, along with the presence of a fluorophenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5/c1-11-7-12(2)22(21-11)16-8-15(19-10-20-16)18-9-13-5-3-4-6-14(13)17/h3-8,10H,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMGCWLCOKXPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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